4-amino-3-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one
Description
Properties
IUPAC Name |
4-amino-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4OS/c11-8-3-1-7(2-4-8)6-17-10-14-13-5-9(16)15(10)12/h1-5H,6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCDLNJGIHCVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=CC(=O)N2N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves the reaction of 4-fluorobenzyl chloride with 4-amino-3-mercapto-1,2,4-triazine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-amino-3-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one exhibit significant antimicrobial properties. Studies have shown that derivatives of triazine compounds can inhibit the growth of various bacterial strains. For instance, a study demonstrated that triazine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Triazine derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways. One study highlighted the ability of specific triazine derivatives to inhibit cell proliferation in breast cancer cell lines by affecting the cell cycle .
Agricultural Applications
Herbicides and Pesticides
The structural characteristics of this compound make it a candidate for use in agricultural chemicals. Similar compounds have been developed as herbicides that target specific plant enzymes, leading to effective weed control without harming crops. A notable case study involved the synthesis of triazine-based herbicides that demonstrated selective toxicity to weeds while being safe for crops .
Materials Science Applications
Polymer Synthesis
The compound's reactivity allows it to be utilized in polymer chemistry. Research has shown that incorporating triazine units into polymer backbones can enhance thermal stability and mechanical properties. A specific study reported on the synthesis of novel polymers using triazine derivatives that exhibited improved resistance to thermal degradation compared to conventional polymers .
Data Tables
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against Gram-positive/negative bacteria |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Agricultural Chemicals | Herbicide | Selective toxicity to weeds |
| Materials Science | Polymer Synthesis | Enhanced thermal stability |
Case Studies
- Antimicrobial Activity Study : A series of experiments conducted on various triazine derivatives demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics .
- Cancer Cell Proliferation Inhibition : Research on breast cancer cell lines showed that specific triazine derivatives led to a reduction in cell viability by over 50% at certain concentrations, indicating their potential as anticancer agents .
- Herbicide Development : A field trial testing a new herbicide based on triazine derivatives resulted in a 75% reduction in weed biomass while maintaining crop yield levels comparable to untreated controls .
Mechanism of Action
The mechanism of action of 4-amino-3-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 4-amino-1,2,4-triazin-5-ones are highly dependent on substituents at positions 3 and 4. Below is a detailed comparison with structurally related compounds:
4-Amino-3-(p-Methoxybenzyl)-4,5-dihydro-1,2,4-Triazin-5-One
- Structure : The 4-methoxybenzyl group replaces the 4-fluorobenzylsulfanyl moiety.
- Activity: Demonstrated mild anticancer activity in a 60-cell panel screening (10 µM dose), with pronounced effects against leukemia subtype CCRF-CEM (PG values: -2.3 to -4.7) .
- However, fluorine’s smaller size may allow better target binding .
4-Amino-3-[(4-Chlorobenzyl)sulfanyl]-6-Methyl-4,5-dihydro-1,2,4-Triazin-5-One
- Structure : Chlorine replaces fluorine in the benzylsulfanyl group, with an additional methyl group at position 5.
- Activity: Not explicitly reported, but chloro substituents are associated with increased metabolic stability and potency in related triazinones .
4-Amino-3-{[(4-Bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-Triazin-5-One
- Structure : Bromine replaces fluorine in the benzylsulfanyl group.
4-Amino-6-(tert-Butyl)-3-Mercapto-4,5-dihydro-1,2,4-Triazin-5-One
- Structure : Features a tert-butyl group at position 6 and a mercapto group at position 3.
- Activity : Primarily used as a herbicide, highlighting how substituent choice can shift applications from medicinal to agricultural .
Structural and Functional Data Table
Key Research Findings and Trends
Halogen Effects : Fluorine and chlorine substituents improve target binding and stability, while bulkier halogens (e.g., bromine) may compromise solubility .
Anticancer Specificity : Leukemia cell lines (e.g., CCRF-CEM) are particularly susceptible to triazin-5-one derivatives, suggesting a mechanism linked to hematopoietic cell pathways .
Synthetic Flexibility: The triazinone core allows modular substitution, enabling optimization for specific applications (e.g., proline methyl ester derivatives for fluorogenic properties ).
Biological Activity
The compound 4-amino-3-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one (CAS Number: 869068-62-2) is a member of the triazine family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other relevant biological interactions.
Chemical Structure and Properties
- Molecular Formula : C10H9FN4OS
- Molecular Weight : 232.26 g/mol
- Structural Features :
- Contains a triazine ring.
- Substituted with a fluorophenyl group and a sulfanyl moiety.
Anticancer Activity
Recent studies have indicated that derivatives of triazine compounds exhibit significant anticancer properties. The compound has shown promising results in various in vitro assays.
Case Studies and Findings
- Cell Line Studies :
- Mechanism of Action :
Antibacterial Activity
The antibacterial potential of the compound has also been explored, particularly against drug-resistant strains.
Research Findings
-
Antimicrobial Assays :
- The compound exhibited moderate antibacterial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL depending on the strain tested.
- Notably effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .
- Mechanism Insights :
Other Biological Activities
In addition to anticancer and antibacterial properties, preliminary studies suggest that this compound may possess antifungal activity, particularly against Candida albicans, although further research is needed to establish its efficacy and mechanism .
Data Summary Table
Q & A
Q. What mechanistic insights explain its selective inhibition of HDAC isoforms?
- Methodological Answer : Perform kinetic assays (Lineweaver-Burk plots) to identify competitive/non-competitive inhibition. Molecular dynamics simulations (50 ns trajectories) can highlight binding pocket flexibility, while mutagenesis studies (e.g., HDAC1-Zn²⁺ site mutants) validate key interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
